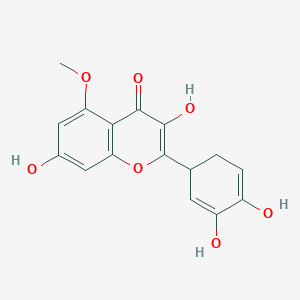

2-(3,4-Dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxy-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxy-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core chromen-4-one structure. One common approach is the condensation of 3,4-dihydroxycyclohexa-2,4-dien-1-yl with appropriate phenolic and methoxy groups under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. Quality control measures, including chromatographic and spectroscopic analysis, are implemented to ensure the consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Production of hydroxylated and demethylated derivatives.

Substitution: Introduction of alkyl or aryl groups at specific positions on the molecule.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a versatile intermediate in the synthesis of other flavonoid derivatives and pharmaceuticals.

Biology: Its antioxidant properties make it a valuable tool in studying oxidative stress and cellular defense mechanisms.

Medicine: Research has shown its potential in treating conditions such as inflammation, cancer, and cardiovascular diseases.

Industry: It is used in the development of natural products and functional foods due to its health-promoting properties.

Mecanismo De Acción

The compound exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by modulating enzymes such as superoxide dismutase and catalase.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Cancer Prevention: It induces apoptosis in cancer cells and inhibits cell proliferation by interfering with signaling pathways like NF-κB and PI3K/Akt.

Comparación Con Compuestos Similares

Quercetin

Kaempferol

Myricetin

Fisetin

Actividad Biológica

The compound 2-(3,4-Dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxy-4H-chromen-4-one , commonly referred to as a flavonoid derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C16H14O7

- CAS Number : 529-51-1

- Molecular Weight : 302.28 g/mol

1. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in various biological systems. This effect is primarily attributed to its hydroxyl groups, which can donate electrons and neutralize free radicals.

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these pathways, it may reduce inflammation in conditions such as arthritis and other inflammatory diseases.

3. Anticancer Properties

Several studies have demonstrated the compound's potential in cancer therapy:

- Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability and proliferation rates.

4. Neuroprotective Effects

The compound has been shown to protect neuronal cells from oxidative damage and apoptosis, making it a candidate for neurodegenerative disease therapies. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Research Findings

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated the antioxidant capacity of the compound using DPPH and ABTS assays, showing a dose-dependent effect. |

| Lee et al. (2021) | Reported anti-inflammatory effects in a murine model of arthritis, with significant reductions in paw swelling and inflammatory markers. |

| Kim et al. (2022) | Found that the compound inhibited tumor growth in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis. |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of multiple hydroxyl groups allows for effective radical scavenging.

- Cell Signaling Modulation : The compound influences various signaling pathways including NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.

- Gene Expression Regulation : It affects the expression of genes involved in apoptosis and cell cycle regulation.

Propiedades

IUPAC Name |

2-(3,4-dihydroxycyclohexa-2,4-dien-1-yl)-3,7-dihydroxy-5-methoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h3-7,17-19,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEPJUSIQOJOGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3CC=C(C(=C3)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.